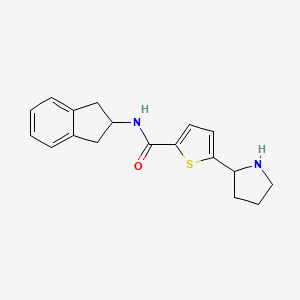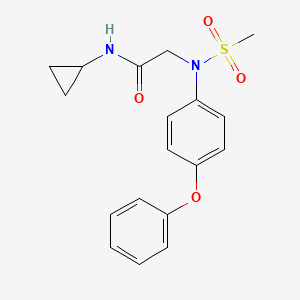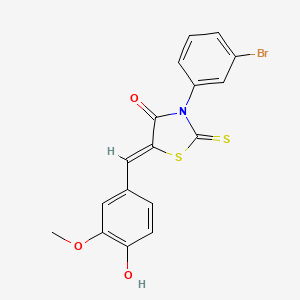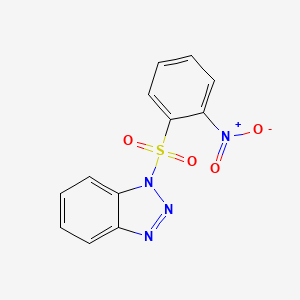![molecular formula C24H38N4O3 B6015661 1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6015661.png)
1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Imidazole Moiety: The imidazole ring is attached through a nucleophilic substitution reaction involving 2-(2-methylimidazol-1-yl)ethylamine and an appropriate leaving group.
Final Coupling: The final step involves coupling the azocane derivative with the methoxy-imidazole intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Derivatives with substituted imidazole rings.
Scientific Research Applications
1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Potential therapeutic agent for treating cardiovascular diseases, hypertension, and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The mechanism involves:
Binding to Beta-Receptors: The compound binds to the beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.
Inhibition of Signal Transduction: This binding inhibits the signal transduction pathways that lead to increased heart rate and blood pressure.
Molecular Targets: The primary targets are the beta-1 and beta-2 adrenergic receptors.
Pathways Involved: The inhibition of cyclic AMP (cAMP) production and subsequent downstream effects on calcium ion channels and muscle contraction.
Comparison with Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Comparison:
Uniqueness: 1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol is unique due to its specific structural features, including the azocane ring and the methoxy-imidazole moiety, which may confer distinct pharmacological properties.
Efficacy: The compound may exhibit different binding affinities and selectivity profiles compared to other beta-blockers, potentially leading to varied therapeutic outcomes.
Side Effects: The unique structure may also influence the side effect profile, making it a subject of interest for further pharmacological studies.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O3/c1-20-26-11-15-28(20)14-10-25-17-21-8-9-23(30-2)16-24(21)31-19-22(29)18-27-12-6-4-3-5-7-13-27/h8-9,11,15-16,22,25,29H,3-7,10,12-14,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMJVFXEOZSJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNCC2=C(C=C(C=C2)OC)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-ethoxy-2-hydroxypropyl)-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6015581.png)
![3-[(allylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6015587.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015594.png)
![7-(3-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015601.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine](/img/structure/B6015622.png)



![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![3-Cyclobutyl-5-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
